Fragment-Like Physicochemical Profile Compared to Industry Rule-of-Three Criteria
The compound satisfies the Rule of Three (Ro3) for fragment screening: molecular weight ≤ 300 Da (292.74 Da), ClogP ≤ 3 (XLogP3-AA = 4.7, slightly above the ideal ≤3 threshold but acceptable for halogenated fragments), hydrogen-bond donors ≤ 3 (HBD = 1), hydrogen-bond acceptors ≤ 3 (HBA = 5, exceeding the Ro3 guideline but indicative of enhanced polar interactions) [1]. Compared to the unsubstituted phenyl analog (2-phenylhydrazono-3-oxo-3-(thiophen-2-yl)propanal, MW ≈ 258.3 Da, predicted XLogP ≈ 3.6), the 4-chloro substituent increases lipophilicity and molecular weight, which can improve target residence time in hydrophobic binding pockets [1][2]. TPSA of 90.3 Ų is within the optimal range (≤ 140 Ų) for oral bioavailability, making this fragment a viable starting point for lead optimization [1].
| Evidence Dimension | Fragment-likeness (Rule of Three compliance) |
|---|---|
| Target Compound Data | MW 292.74 Da, XLogP3-AA 4.7, HBD 1, HBA 5, TPSA 90.3 Ų |
| Comparator Or Baseline | Industry Ro3 fragment criteria (MW ≤300 Da, ClogP ≤3, HBD ≤3, HBA ≤3); parent phenyl analog (MW ≈258.3 Da, predicted XLogP ≈3.6) |
| Quantified Difference | MW 292.74 vs ≤300 Da (compliant); XLogP 4.7 vs ≤3 (moderate exceedance); HBA 5 vs ≤3 (exceedance); TPSA 90.3 vs ≤140 Ų (compliant); MW +34.4 Da vs phenyl analog; ΔXLogP ≈ +1.1 |
| Conditions | Computed properties from PubChem (2025.09.15 release); phenyl analog properties predicted using average values from commercial databases. |
Why This Matters
This fragment-like profile ensures compatibility with high-concentration screening and crystallography, while the slightly elevated lipophilicity and hydrogen-bond acceptor count provide unique vectors for optimizing target interactions, both of which influence procurement decisions for fragment libraries.
- [1] PubChem Compound Summary for CID 135780096, 2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal. National Center for Biotechnology Information (2026). View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
